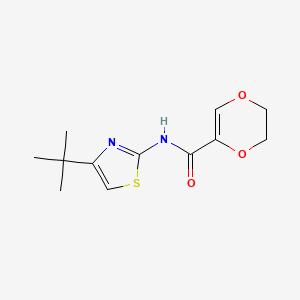![molecular formula C16H20N4O3 B6419803 5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one CAS No. 328104-80-9](/img/structure/B6419803.png)
5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
In the field of organic synthesis, pinacol boronic esters are highly valuable building blocks . Protodeboronation of these esters is not well developed, but recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .科学研究应用
5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one has a wide range of potential applications in scientific research. It has been studied for its potential use in drug design, as it has been found to interact with various proteins and enzymes. It has also been studied for its potential use in lab experiments, as it can be used to study the structure and function of proteins and enzymes. Additionally, it has been used in various biochemical and physiological studies, as it has been found to have an effect on various physiological processes.
作用机制
The mechanism of action of 5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one is not completely understood. However, it is believed to interact with various proteins and enzymes, which can lead to changes in their structure and function. This interaction can lead to changes in the activity of the proteins and enzymes, which can in turn lead to changes in the biochemical and physiological processes that they regulate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in the scientific community. It has been found to interact with various proteins and enzymes, which can lead to changes in their structure and function. This interaction can lead to changes in the activity of the proteins and enzymes, which can in turn lead to changes in the biochemical and physiological processes that they regulate. For example, it has been found to have an effect on the activity of various enzymes involved in signal transduction pathways, which can lead to changes in the expression of various genes and proteins.
实验室实验的优点和局限性
The use of 5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one in lab experiments has several advantages and limitations. One of the major advantages is that it is relatively inexpensive and easy to synthesize. Additionally, it has a wide range of potential applications in drug design and biochemical and physiological studies. On the other hand, its mechanism of action is not completely understood and its effects on biochemical and physiological processes are not well-defined. Additionally, it is not suitable for use in humans due to its toxicity.
未来方向
The potential future directions for 5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one are numerous. One potential direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to develop more efficient and cost-effective methods for its synthesis. Additionally, further research could be conducted to explore its potential applications in drug design and development. Finally, further research could be conducted to explore its potential applications in lab experiments and other scientific research.
合成方法
The synthesis of 5-methyl-6-[3-nitro-4-(piperidin-1-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one has been studied extensively in the scientific community. One of the most common methods of synthesis involves the reaction of piperidine, phenylboronic acid, and nitrobenzene. This reaction is catalyzed by palladium and proceeds in three steps. First, the piperidine and phenylboronic acid undergo a condensation reaction to form an intermediate, which is then nitrated with nitrobenzene to form the desired product. This method has been found to be efficient and cost-effective, making it a popular choice for laboratory synthesis.
属性
IUPAC Name |
4-methyl-3-(3-nitro-4-piperidin-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-9-15(21)17-18-16(11)12-5-6-13(14(10-12)20(22)23)19-7-3-2-4-8-19/h5-6,10-11H,2-4,7-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLLKVRCYZEZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B6419721.png)
![8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419724.png)
![2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine](/img/structure/B6419741.png)
![1-(4-benzoylphenoxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B6419748.png)
![13-[(3-ethoxypropyl)amino]-11-methyl-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419754.png)
![2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6419759.png)
![2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6419766.png)
![1-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6419771.png)
![2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]-1H-indole](/img/structure/B6419784.png)




![3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419828.png)